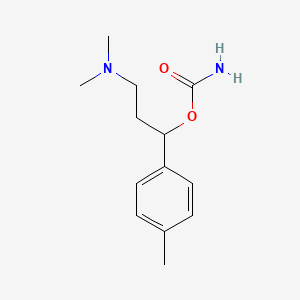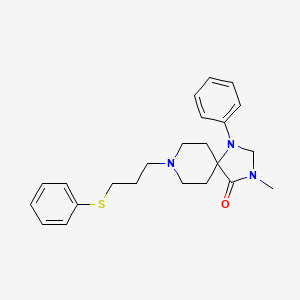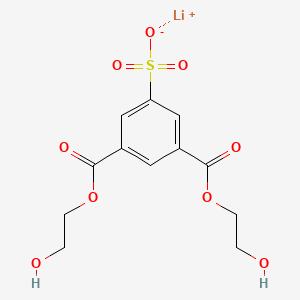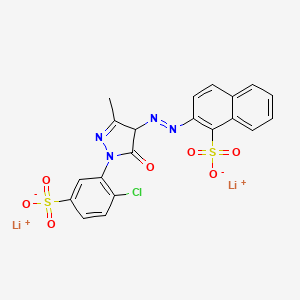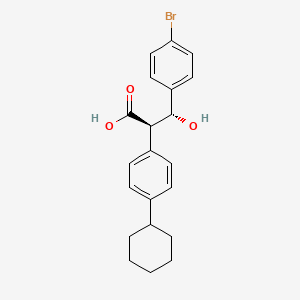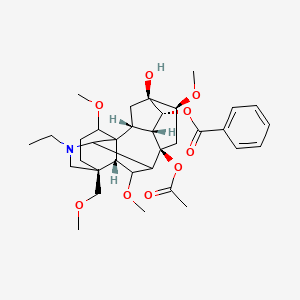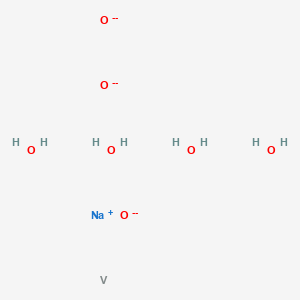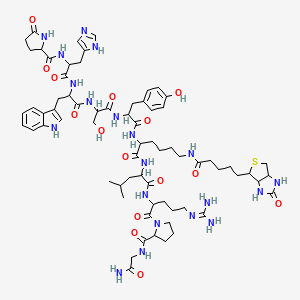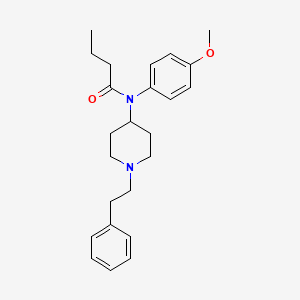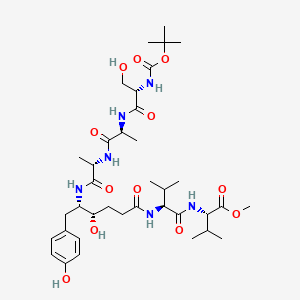
L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- is a complex organic compound It is a derivative of L-Valine, an essential amino acid, and is characterized by its intricate structure, which includes multiple amino acid residues and protective groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- typically involves multiple steps. The process begins with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. This is followed by the sequential coupling of amino acids using peptide synthesis techniques. The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) would be essential for the purification of the final product to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the compound.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Acidic or basic hydrolysis can be employed to convert the ester group to a carboxylic acid.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and hydrolyzed carboxylic acids.
Scientific Research Applications
L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The pathways involved include signal transduction and metabolic processes, where the compound can act as an inhibitor or activator depending on the context.
Comparison with Similar Compounds
Similar Compounds
L-Valine: The parent amino acid, essential for protein synthesis.
L-Alanine: Another amino acid with similar structural features.
L-Serine: Contains a hydroxyl group, similar to the compound .
Uniqueness
L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- is unique due to its complex structure, which includes multiple protective groups and amino acid residues. This complexity allows for specific interactions with biological molecules, making it a valuable tool in scientific research.
Properties
CAS No. |
126380-04-9 |
|---|---|
Molecular Formula |
C37H60N6O12 |
Molecular Weight |
780.9 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(4S,5S)-4-hydroxy-5-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-6-(4-hydroxyphenyl)hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C37H60N6O12/c1-19(2)29(34(51)43-30(20(3)4)35(52)54-10)42-28(47)16-15-27(46)25(17-23-11-13-24(45)14-12-23)40-32(49)22(6)38-31(48)21(5)39-33(50)26(18-44)41-36(53)55-37(7,8)9/h11-14,19-22,25-27,29-30,44-46H,15-18H2,1-10H3,(H,38,48)(H,39,50)(H,40,49)(H,41,53)(H,42,47)(H,43,51)/t21-,22-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
GLDXWVQSTATDAN-PIQNYBPMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)[C@H](CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



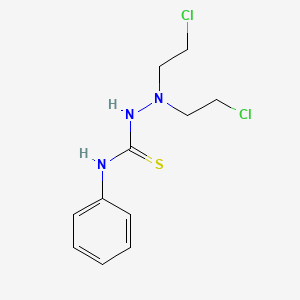
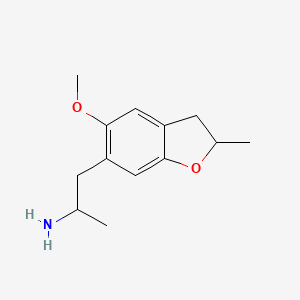
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)

